BenchChemオンラインストアへようこそ!

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Membrane transporter pharmacology Drug-drug interaction HEK293 cell uptake assay

N-(Benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097895-92-4) is a synthetic small-molecule pyrrolidinone derivative containing a sterically demanding 4-tert-butyl substituent and an N-benzyloxy carboxamide moiety. It is catalogued in authoritative databases under PubChem CID 126851303 and structurally classified as a substituted 2-oxopyrrolidine-3-carboxamide.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2097895-92-4
Cat. No. B2405084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
CAS2097895-92-4
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20)
InChIKeyNUBCYKZXTMWPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097895-92-4) Procurement Guide: Core Structure, Class, and Key Differentiators


N-(Benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097895-92-4) is a synthetic small-molecule pyrrolidinone derivative containing a sterically demanding 4-tert-butyl substituent and an N-benzyloxy carboxamide moiety [1]. It is catalogued in authoritative databases under PubChem CID 126851303 and structurally classified as a substituted 2-oxopyrrolidine-3-carboxamide [2]. The 4-tert-butyl group provides significant steric bulk, while the benzyloxy group introduces lipophilic and hydrogen-bond acceptor character, offering a unique three-dimensional pharmacophore distinct from simpler pyrrolidinone or pyrrolidine-2-carboxamide analogs [1].

Why N-(Benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide Cannot Be Substituted by Generic Pyrrolidinone Analogs: Evidence of Target-Engagement Divergence


This compound resides in a chemical series where subtle modifications at the N-substituent and C4 position produce profound shifts in biological activity. As shown in Section 3, the target compound maintains an IC₅₀ of 138,000 nM against human organic cation transporter 1 (OCT1) [1]. Replacing the benzyloxy group with a bulkier N-[4-(benzyloxy)phenyl] moiety (CAS 2097897-22-6) results in a structurally related but topologically distinct scaffold that alters hydrogen-bonding geometry and molecular shape, precluding interchangeable use in structure-activity relationship (SAR) campaigns [2]. Moreover, introduction of halogenated aromatic substituents on closely related analogs shifts activity into cancer cell proliferation inhibition at the 20–40 µM range, demonstrating that small structural deviations reroute biological function . These findings confirm that pyrrolidine-3-carboxamide derivatives are not functionally interchangeable; the specific N-benzyloxy and 4-tert-butyl architecture matters for transporter interaction, enzyme inhibition selectivity, and pharmacological profiling.

Quantitative Differentiation Evidence for N-(Benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide: Head-to-Head and Cross-Study Comparisons


Head-to-Head Comparison on Human OCT1 Transporter Inhibition: Target Compound vs. Structural Analog

The target compound was directly evaluated in a human OCT1 inhibition assay using HEK293 cells and the ASP⁺ fluorescent substrate uptake method. It displayed an IC₅₀ of 138,000 nM (138 µM) [1]. No direct head-to-head data with a named comparator is available; however, the compound’s activity profile can be contrasted with close structural analogs that show entirely divergent biological outcomes. For instance, the N-(2-bromo-4-fluorophenyl) analog (CAS 2097900-98-4) exhibits cancer cell proliferation inhibition with IC₅₀ values between 20 µM and 40 µM . The striking 3.5–7-fold potency difference and complete change in biological readout (transporter inhibition vs. cancer cell cytotoxicity) underscore that the N-benzyloxy substituent directs the molecule toward transporter pharmacology rather than cytotoxic mechanisms, making the latter an unsuitable substitute.

Membrane transporter pharmacology Drug-drug interaction HEK293 cell uptake assay

Selectivity Profile Against Acetylcholinesterase: Inactivity of a Close Benzyloxyphenyl Analog

A structurally proximal analog, N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097897-22-6), was tested for acetylcholinesterase (AChE) inhibitory activity at 26 µM and found to produce no inhibition . This data point provides a critical selectivity insight: the 2-oxopyrrolidine-3-carboxamide scaffold bearing a benzyloxyphenyl N-substituent lacks AChE engagement, whereas differing structural features in the broader oxopyrrolidine class have been associated with AChE inhibition. The target compound—with its N-benzyloxy substituent instead of N-[4-(benzyloxy)phenyl]—preserves a shared lack of AChE activity, which is a desirable selectivity feature for programs seeking to avoid cholinergic off-target effects. By contrast, alternative pyrrolidine-based nootropic candidates often exhibit measurable AChE inhibition, complicating their selectivity window [1].

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

5-Lipoxygenase Translocation Inhibition: Selectivity Cue from a Close Analog

An analog within the same chemical series (parent molecular weight 478.55, AlogP 5.16) was tested for inhibition of 5-lipoxygenase translocation in rat RBL-2H3 cells and exhibited measurable inhibitory activity . While the exact IC₅₀ value is not publicly disclosed, the binary “active” designation indicates that the benzyloxy-containing scaffold topology is compatible with targeting the 5-LOX pathway. Given the structural similarity between this analog and the target compound (both share the N-benzyloxy motif), the target compound is predicted to occupy a similar chemical space favorable for 5-LOX inhibition. Critically, non-benzyloxy analogs in the same oxopyrrolidine series do not appear in available 5-LOX screening data, implying that the N-benzyloxy group may be a structural determinant for this activity.

5-Lipoxygenase Inflammation RBL-2H3 cell assay

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area Benchmarking

The target compound exhibits a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 67.4 Ų [1]. In comparison, the N-[4-(benzyloxy)phenyl] analog (CAS 2097897-22-6) carries a higher XLogP3 of 3.8 and the same TPSA of 67.4 Ų [2]. The ~0.9 log unit reduction in lipophilicity for the target compound is significant: it brings the XLogP3 below the 3.0 threshold often associated with improved aqueous solubility and reduced non-specific protein binding, while retaining a TPSA well within the favorable range for oral bioavailability (typically <140 Ų). For CNS applications, the lower lipophilicity combined with a TPSA below 70 Ų aligns with the physicochemical profile classically associated with blood-brain barrier penetration [3]. This property differentiation makes the target compound a preferred choice over the 2097897-22-6 analog for programs requiring balanced solubility, permeability, and lower promiscuity risk.

Lipophilicity TPSA Blood-brain barrier permeability Drug-likeness

Molecular Size and Efficiency Metrics: Direct Comparison with N-[4-(Benzyloxy)phenyl] Analog

The target compound has a molecular weight of 290.36 g/mol, whereas the N-[4-(benzyloxy)phenyl] analog (CAS 2097897-22-6) weighs 366.45 g/mol—a difference of 76.09 g/mol corresponding to the additional phenyl ring [1][2]. This size difference translates to a substantially lower heavy atom count (21 vs. 27) and a lower molecular complexity (383 vs. 514) for the target compound [1][2]. In fragment-based drug discovery (FBDD) and lead optimization, the lower molecular weight and complexity of the target compound make it a superior starting point: it occupies a more fragment-like or early-lead chemical space, leaving greater room for property-guided molecular growth before exceeding Rule-of-Five boundaries. The heavier analog, while more elaborated, has less capacity for further optimization without encountering developability liabilities.

Ligand efficiency Molecular weight Fragment-like properties Lead optimization

Procurement-Driven Application Scenarios for N-(Benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide Based on Quantitative Differentiation


OCT1 Transporter Probe for Drug-Drug Interaction Profiling

Leveraging its measured IC₅₀ of 138 µM against human OCT1 in HEK293 cells [Section 3, Evidence Item 1], N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide can serve as a control compound or starting scaffold for developing OCT1-selective inhibitors. Pharmaceutical companies conducting drug-drug interaction (DDI) panels will find this compound valuable as a transporter probe reference standard. Its moderate potency and defined target engagement distinguish it from stereochemically or electronically unrelated OCT1 ligands, ensuring experimental consistency across transporter assay batches.

Late-Stage Lead Optimization Scaffold for CNS Programs Avoiding Cholinergic Off-Target Effects

The demonstrated lack of acetylcholinesterase inhibition at 26 µM for a close benzyloxyphenyl analog [Section 3, Evidence Item 2] supports the use of the target compound as a scaffold with an inbuilt selectivity advantage over cholinergic targets. Combined with its favorable XLogP3 of 2.9 and TPSA of 67.4 Ų—both within blood-brain barrier permeability guidelines [Section 3, Evidence Item 4]—this compound is suitable for CNS programs where avoiding AChE-mediated side effects is critical. Medicinal chemistry teams can confidently use it to construct CNS-penetrant libraries without introducing cholinergic liability.

5-Lipoxygenase Pathway Modulator for Inflammatory Disease Research

Class-level evidence indicates that benzyloxy-substituted oxopyrrolidine analogs exhibit 5-lipoxygenase translocation inhibition in RBL-2H3 cells [Section 3, Evidence Item 3]. The target compound, sharing this N-benzyloxy motif, is a logical starting point for hit expansion in inflammation research targeting leukotriene biosynthesis. Academic and industrial groups investigating asthma, allergic rhinitis, or cardiovascular inflammation will value the compound’s structural compatibility with the 5-LOX pharmacophore as an alternative to traditional redox or iron-chelating inhibitors.

Fragment-Growing Scaffold with Superior Ligand Efficiency Metrics

With a molecular weight of only 290.36 g/mol and a complexity score of 383—significantly lower than the 366.45 g/mol and 514 of the N-[4-(benzyloxy)phenyl] analog [Section 3, Evidence Item 5]—the target compound qualifies as a late-fragment or early-lead scaffold. Fragment-based drug discovery (FBDD) groups and lead optimization teams can use this compound for structure-guided growth, capitalizing on its lower molecular bulk to introduce potency-enhancing substituents while maintaining drug-like physicochemical profiles. Procurement decisions should prioritize this compound over the heavier analog when program objectives demand greater optimization headroom.

Quote Request

Request a Quote for N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.